molecular formula C14H16N2O2 B8149163 1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole

1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole

Cat. No.: B8149163
M. Wt: 244.29 g/mol
InChI Key: RYUXOLVSYRUXKO-UHFFFAOYSA-N
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Description

1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an allyl group and a 4-methoxybenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazole core, which can be derived from hydrazine and a 1,3-dicarbonyl compound.

    Allylation: The pyrazole core is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or methoxybenzyl groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Allyl-4-((4-methoxybenzyl)oxy)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Allyl-4-((4-methoxyphenyl)oxy)-1H-pyrazole: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

    1-Allyl-4-((4-methylbenzyl)oxy)-1H-pyrazole: Similar structure but with a methylbenzyl group instead of a methoxybenzyl group.

    1-Allyl-4-((4-chlorobenzyl)oxy)-1H-pyrazole: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-1-prop-2-enylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-8-16-10-14(9-15-16)18-11-12-4-6-13(17-2)7-5-12/h3-7,9-10H,1,8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUXOLVSYRUXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN(N=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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